molecular formula C15H10F2O3 B1323981 2-Acetoxy-2',3'-difluorobenzophenone CAS No. 890098-64-3

2-Acetoxy-2',3'-difluorobenzophenone

Cat. No. B1323981
M. Wt: 276.23 g/mol
InChI Key: MPDOMBNIXMXLMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Acetoxy-2’,3’-difluorobenzophenone consists of a benzophenone core with two fluorine atoms and an acetoxy group attached . The exact positions of these groups on the benzophenone core can be determined through techniques such as NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

2-Acetoxy-2’,3’-difluorobenzophenone has a molecular weight of 276.23500 and a density of 1.293g/cm3 . The boiling point is 408.7ºC at 760 mmHg . More detailed physical and chemical properties can be determined through experimental measurements.

Scientific Research Applications

Environmental Monitoring

2-Acetoxy-2',3'-difluorobenzophenone derivatives, specifically hydroxylated benzophenones like 2-hydroxybenzophenone, are used in environmental studies. They serve as UV absorbers and can be detected in environmental water samples. A study by Negreira et al. (2009) developed a method using solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining such compounds in water, highlighting their environmental presence and potential impacts (Negreira et al., 2009).

Photochemistry

Benzophenone derivatives, including 2-acetoxy-2',3'-difluorobenzophenone, have been studied for their photochemical properties. Plíštil et al. (2006) researched the photochemistry of related compounds, revealing their potential in synthetic organic chemistry due to the selectivity of their photoreactions (Plíštil et al., 2006).

Thermochromic Materials

The development of thermochromic materials also involves benzophenone derivatives. Troyano et al. (2018) reported on coordination polymers with similar structural motifs that exhibit reversible luminescent thermochromic behavior, useful in sensor films (Troyano et al., 2018).

Synthetic Chemistry Applications

In synthetic chemistry, 2,5-dihydro-1,3,4-oxadiazoles, structurally related to 2-acetoxy-2',3'-difluorobenzophenone, are valuable. Warkentin (2009) described their use in generating carbenes for the synthesis of various target molecules, emphasizing their versatility in chemical syntheses (Warkentin, 2009).

Polymer Synthesis

In polymer science, benzophenone derivatives play a role in developing high-performance polymers. Xiao et al. (2003) synthesized polymers using a fluorinated benzophenone monomer, highlighting the material's solubility and thermal properties, suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Microbial Metabolism Studies

Studies on microbial metabolism have also utilized benzophenone derivatives. Mouttaki et al. (2008) investigated the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus, offering insights into the metabolism of aromatic acids (Mouttaki et al., 2008).

Safety And Hazards

The safety data sheet for 2-Acetoxy-2’,3’-difluorobenzophenone suggests that it should be handled with care . Specific hazards are not detailed in the search results, but standard precautions for handling chemicals should be followed.

properties

IUPAC Name

[2-(2,3-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDOMBNIXMXLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641591
Record name 2-(2,3-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-2',3'-difluorobenzophenone

CAS RN

890098-64-3
Record name 2-(2,3-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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